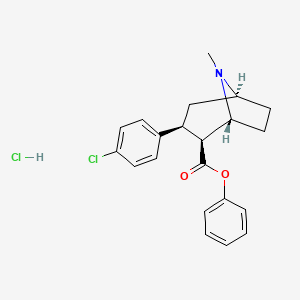
1-Pyrrolidinecarboxylic acid, 2-(2-propenyl)-, 1,1-diMethylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
New Synthetic Methods
Researchers have developed innovative condensation reactions for synthesizing carboxylic esters from nearly equimolar amounts of carboxylic acids and alcohols. These methods, utilizing compounds like 2-methyl-6-nitrobenzoic anhydride with triethylamine, demonstrate high yields and chemoselectivities, which could be relevant for synthesizing derivatives of "1-Pyrrolidinecarboxylic acid, 2-(2-propenyl)-, 1,1-diMethylethyl ester" (Shiina, Ibuka, & Kubota, 2002).
Supramolecular Chemistry
In the field of crystal engineering and supramolecular chemistry, the study of hydrogen-bonding motifs, including carboxylic acid-acid and acid-pyridine hydrogen bonding, is significant. These studies provide insights into the molecular interactions and assembly processes that could involve esters like "1-Pyrrolidinecarboxylic acid, 2-(2-propenyl)-, 1,1-diMethylethyl ester" (Long, Zhou, Parkin, & Li, 2014).
Materials Science
In materials science, the synthesis and polymerization of functional cyclic esters for creating hydrophilic aliphatic polyesters have been explored. This research is crucial for developing new materials with specific properties, such as biodegradability or bioactivity, potentially applicable to derivatives of "1-Pyrrolidinecarboxylic acid, 2-(2-propenyl)-, 1,1-diMethylethyl ester" (Trollsås, Lee, Mecerreyes, Löwenhielm, Möller, Miller, & Hedrick, 2000).
Organic Synthesis
In organic synthesis, the development of new methods for the esterification of carboxylic acids and the synthesis of lactones using various catalysts and reagents have been reported. These methods offer efficient pathways for forming esters and lactones under mild conditions, which could be applied to "1-Pyrrolidinecarboxylic acid, 2-(2-propenyl)-, 1,1-diMethylethyl ester" derivatives (Oohashi, Fukumoto, & Mukaiyama, 2005).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-Pyrrolidinecarboxylic acid, 2-(2-propenyl)-, 1,1-diMethylethyl ester involves the reaction of 2-(2-propenyl)pyrrolidine with isobutyryl chloride in the presence of a base to form the desired product.", "Starting Materials": [ "2-(2-propenyl)pyrrolidine", "isobutyryl chloride", "base (such as triethylamine or pyridine)", "solvent (such as dichloromethane or chloroform)" ], "Reaction": [ "Step 1: Dissolve 2-(2-propenyl)pyrrolidine in a dry solvent such as dichloromethane or chloroform.", "Step 2: Add a base such as triethylamine or pyridine to the solution.", "Step 3: Slowly add isobutyryl chloride to the solution while stirring at room temperature.", "Step 4: Allow the reaction mixture to stir for several hours at room temperature or until TLC analysis indicates complete conversion of starting material.", "Step 5: Quench the reaction by adding water and extract the product with a suitable organic solvent such as ethyl acetate.", "Step 6: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain the desired product, 1-Pyrrolidinecarboxylic acid, 2-(2-propenyl)-, 1,1-diMethylethyl ester." ] } | |
Numéro CAS |
144688-83-5 |
Nom du produit |
1-Pyrrolidinecarboxylic acid, 2-(2-propenyl)-, 1,1-diMethylethyl ester |
Formule moléculaire |
C12H21NO2 |
Poids moléculaire |
211.30064 |
Synonymes |
1-Pyrrolidinecarboxylic acid, 2-(2-propenyl)-, 1,1-diMethylethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(E)-N-[[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]-8-methylnon-6-enamide](/img/structure/B1149528.png)


